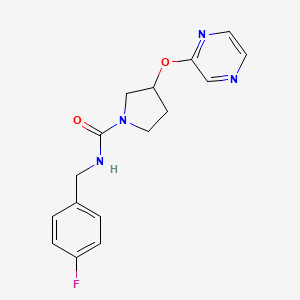![molecular formula C20H17N3O2 B2968808 4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide CAS No. 866042-94-6](/img/structure/B2968808.png)
4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Polymer Synthesis and Crosslinking
4-cyano-N-[2-methoxy-6-(1H-pyrrol-1-yl)benzyl]benzenecarboxamide serves as a precursor in the synthesis of unsaturated cyano-substituted homopolymers and copolyesters. These polymers demonstrate higher hydrophilicity and solubility in certain organic solvents compared to reference polyesters. The crosslinked polymers exhibit remarkable thermal stability, with stability up to 291–355°C in nitrogen or air and char yields of 49–68% at 800°C, highlighting their potential for advanced materials applications (Mikroyannidis, 1995).
Electrical Conductivity
The compound's derivatives have been explored for their electrical conductivity, particularly following pyrolysis. A study on an unsaturated polyamide with pendant cyano groups derived from a similar cyano-substituted compound showed that pyrolysis at different temperatures significantly increases electrical conductivity, suggesting semiconducting properties. This indicates potential applications in electronic materials and devices (Krontiras et al., 1994).
Supramolecular Structures
Research on related cyano-substituted compounds has led to the identification of new supramolecular packing motifs. For instance, structures involving π-stacked rods encased in triply helical hydrogen-bonded amide strands have been discovered, suggesting a novel mode of organization that could be beneficial for designing columnar liquid crystals and other molecular assemblies (Lightfoot et al., 1999).
Catalysis and Hydrogenation
Additionally, the compound's framework has been involved in studies on selective hydrogenation processes. For example, a catalyst composed of Pd nanoparticles on a mesoporous graphitic carbon nitride, showing high activity and selectivity for converting phenol derivatives to cyclohexanone in aqueous media, points towards its use in the synthesis of important industrial intermediates (Wang et al., 2011).
特性
IUPAC Name |
4-cyano-N-[(2-methoxy-6-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-25-19-6-4-5-18(23-11-2-3-12-23)17(19)14-22-20(24)16-9-7-15(13-21)8-10-16/h2-12H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUYDUJFARKFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1CNC(=O)C2=CC=C(C=C2)C#N)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



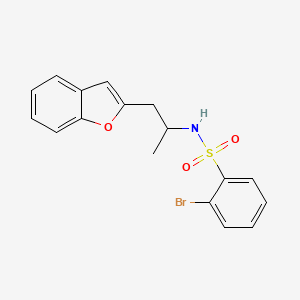

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)
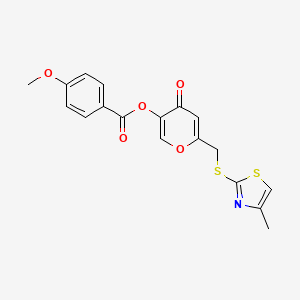
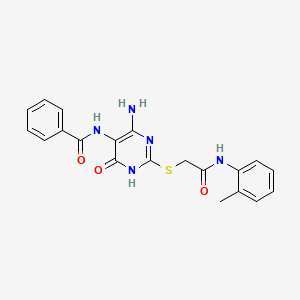
![2,5-dimethyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}furan-3-carboxamide](/img/structure/B2968741.png)
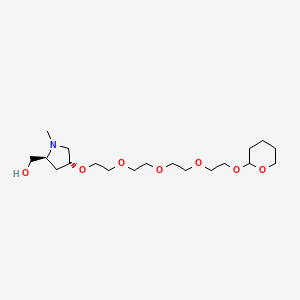
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2968743.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)
![N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2968746.png)
